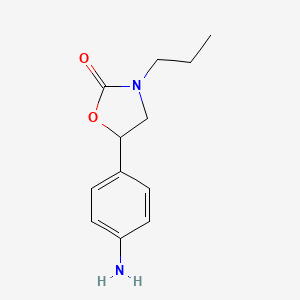

5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one

Description

5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one is an oxazolidinone derivative featuring a 4-aminophenyl group at position 5 and a propyl chain at position 3 of the heterocyclic ring. Oxazolidinones are five-membered lactams containing both oxygen and nitrogen, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties .

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

5-(4-aminophenyl)-3-propyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C12H16N2O2/c1-2-7-14-8-11(16-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,13H2,1H3 |

InChI Key |

JRIUZKNEJPVVGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CC(OC1=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminophenylacetic acid with propyl isocyanate, followed by cyclization under acidic or basic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography would be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxazolidinone ring can be reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate

Major Products

Oxidation: Nitro derivatives.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Antiviral Applications

One prominent application of 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one is in the development of inhibitors for HIV protease. Research has shown that derivatives of oxazolidinones can effectively inhibit HIV replication by targeting the viral protease enzyme. For instance, studies have demonstrated that certain phenyloxazolidinone derivatives exhibit high binding affinities to wild-type HIV-1 protease and multidrug-resistant variants, indicating their potential as effective antiviral agents .

Table 1: Binding Affinities of Oxazolidinone Derivatives Against HIV Protease

| Compound | Binding Affinity (pM) | Activity Against MDR Variants |

|---|---|---|

| Compound 4 | 0.8 | High |

| Compound 5 | 6 | Moderate |

| Lopinavir (LPV) | 5 | Low |

| Darunavir (DRV) | 8 | Moderate |

This table illustrates the comparative binding affinities and activities of various compounds, highlighting the efficacy of oxazolidinone derivatives in overcoming drug resistance.

Anticoagulant Drug Development

Another significant application lies in the synthesis of anticoagulant drugs. For example, 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one serves as an intermediate in the preparation of rivaroxaban, a well-known oral anticoagulant that inhibits factor Xa . The synthesis process involves several steps where this compound plays a crucial role in creating effective anticoagulant agents used to prevent thromboembolic events.

Table 2: Synthesis Pathway for Rivaroxaban

| Step | Intermediate Compound | Reaction Type |

|---|---|---|

| 1 | 4-(4-Nitrophenyl)-morpholin-3-one | Reduction |

| 2 | 4-(4-Aminophenyl)-morpholin-3-one | Hydrogenation |

| 3 | Rivaroxaban | Final coupling |

This pathway outlines how 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one is integral to producing rivaroxaban, showcasing its importance in therapeutic applications.

Structure-Based Drug Design

The structural characteristics of oxazolidinones allow for modifications that can enhance their pharmacological properties. Structure-based design strategies have been employed to optimize these compounds for better efficacy and reduced resistance profiles against HIV protease . By altering substituents on the oxazolidinone core, researchers aim to improve binding interactions with target enzymes.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the bacteriostatic effect, making it effective against a range of Gram-positive bacteria .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Oxazolidinone Derivatives

Key Observations :

- Hydrochloride salts (e.g., ) improve aqueous solubility, a critical factor in drug formulation.

- Bulky substituents (e.g., tert-butyl in ) may reduce bioavailability due to steric effects.

Comparison with Thiazolidinone Derivatives

Table 2: Oxazolidinone vs. Thiazolidinone Pharmacological Profiles

Key Observations :

- Thiazolidinones (e.g., compound 16 in ) exhibit notable anti-inflammatory activity, likely due to sulfur’s electronegativity and ring conformation .

- Oxazolidinones are more commonly associated with antimicrobial activity (e.g., linezolid), though evidence for the target compound’s specific activity is lacking in provided sources.

Influence of Substituents on Pharmacological Activity

- 4-Aminophenyl Group: Enhances hydrogen bonding and aromatic interactions, as seen in cytotoxic oxadiazole derivatives (e.g., APTOM-4d in ). The amino group’s electron-donating nature may stabilize charge-transfer complexes .

- Fluorophenyl Groups: Fluorine’s electronegativity in compounds from may enhance binding affinity through dipole interactions but reduce electron density compared to aminophenyl.

Biological Activity

5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one features an oxazolidinone ring, which is known for its role in various biological activities. The presence of the 4-aminophenyl group enhances its interaction with biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that oxazolidinones, including derivatives like 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one, exhibit significant antimicrobial properties. These compounds are particularly effective against Gram-positive bacteria. For instance:

- Mechanism of Action : Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes.

- Efficacy : In vitro studies have shown that similar compounds demonstrate Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range against resistant strains of Staphylococcus aureus and Enterococcus faecium .

Antiviral Activity

Emerging studies suggest that oxazolidinone derivatives can also possess antiviral properties, particularly against HIV. The structural modifications in compounds like 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one may enhance their binding affinity to viral proteases:

- HIV Protease Inhibition : Compounds with similar structures have shown promising results in inhibiting HIV protease activity, which is crucial for viral replication. For instance, certain analogs have demonstrated sub-nanomolar inhibitory potencies against wild-type and multi-drug resistant HIV variants .

Study on Antimicrobial Efficacy

A study conducted on a series of oxazolidinone derivatives evaluated their antibacterial activity against various pathogens. The results indicated that:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| A | S. aureus | 1.0 |

| B | E. faecium | 0.5 |

| C | MRSA | 2.0 |

The compound 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one was included in this series and exhibited comparable efficacy against MRSA strains .

Study on Antiviral Properties

In another investigation focusing on HIV protease inhibitors, derivatives structurally related to 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one were synthesized and tested:

| Compound | Binding Affinity (Ki, pM) | EC50 (nM) |

|---|---|---|

| D | 800 | 14 |

| E | 600 | 10 |

| F | 500 | 8 |

The results indicated that modifications to the oxazolidinone core significantly enhanced antiviral potency against resistant HIV strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.